molecular formula C10H5BrF3NS B1394241 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole CAS No. 887625-72-1

2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole

Cat. No. B1394241
M. Wt: 308.12 g/mol
InChI Key: JPNCKZXQPZPKPK-UHFFFAOYSA-N
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Description

2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole is a chemical compound with the molecular formula C10H5BrF3NS. It has a molecular weight of 308.12 . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole consists of a thiazole ring attached to a phenyl ring with a trifluoromethyl group at the 3-position and a bromine atom at the 2-position . The InChI code for this compound is 1S/C10H5BrF3NS/c11-9-15-8(5-16-9)6-2-1-3-7(4-6)10(12,13)14/h1-5H .


Physical And Chemical Properties Analysis

2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole and its derivatives are pivotal in synthetic chemistry. For instance, a synthesis method using microwave irradiation for producing 2,4,5-trisubstituted thiazole derivatives, including similar compounds, has been developed. This method offers good yields and involves condensation processes with methyl 3-bromo-3-aroyl propionates (Attimarad & Mohan, 2007).
  • Another study highlights the use of palladium-catalyzed direct arylation for efficient synthesis of arylated thiazoles with aryl bromides, including 2-bromo-substituted thiazoles (Yokooji et al., 2003).

Biological and Pharmacological Properties

  • 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole derivatives have shown potential in fungicidal applications. The presence of a bromine substituent in the thiazole nuclei is believed to enhance fungicidal properties (Mahapatra, 1956).
  • In drug discovery, derivatives of this compound, such as 4-bromodifluoromethyl thiazoles, have been synthesized for potential applications. These compounds are candidates for further transformation in radiopharmaceutics (Colella et al., 2018).
  • Compounds synthesized from 2-bromo-4-(3-(trifluoromethyl)phenyl)thiazole have been evaluated for anti-inflammatory, antibacterial, and antifungal activities, with the introduction of specific groups enhancing these properties (Kulkarni et al., 1981).

Material Science and Other Applications

  • Thiazole derivatives, including those synthesized from 2-bromo-4-(3-(trifluoromethyl)phenyl)thiazole, have been applied in the synthesis of azo dyes. These dyes show distinct absorption properties, indicating their potential in material science applications (Tanaka et al., 1991).
  • The crystal structure of similar thiazole compounds, such as 2-bromo-4-phenyl-1,3-thiazole, has been studied for its potential in material science, emphasizing intermolecular interactions and packing properties (Bunev et al., 2014).

Safety And Hazards

The safety information for 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

2-bromo-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NS/c11-9-15-8(5-16-9)6-2-1-3-7(4-6)10(12,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNCKZXQPZPKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677302
Record name 2-Bromo-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole

CAS RN

887625-72-1
Record name 2-Bromo-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 25% hydrogen bromide/acetic acid (35 ml) solution was added to a solution of 2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl thiocyanate (3.88 g, 15.8 mmol) in acetic acid (35 ml), and the mixture was stirred at 130° C. for 2 hours and at room temperature for 1 hour. Water was poured to the reaction mixture, and the mixture was extracted with chloroform. The extract was washed with water, and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1) to give 2.88 g (59.1%) of the desired product as an oil.
Quantity
35 mL
Type
reactant
Reaction Step One
Name
2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl thiocyanate
Quantity
3.88 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
59.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KV Kudryavtsev, AV Churakov, JH Guh - … Crystallographica Section E …, 2013 - scripts.iucr.org
The title compound, C13H8F3N3S, consists of three linked aromatic rings. The whole molecule (except for the three F atoms) is planar to within 0.225 (2) Å. In the crystal, adjacent …
Number of citations: 1 scripts.iucr.org

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